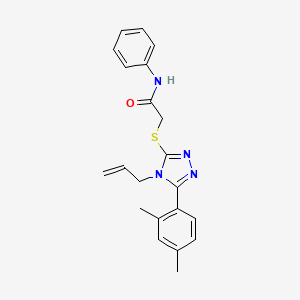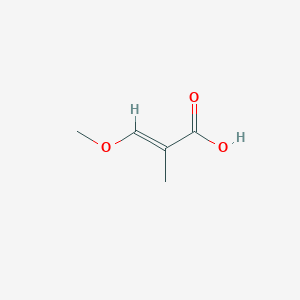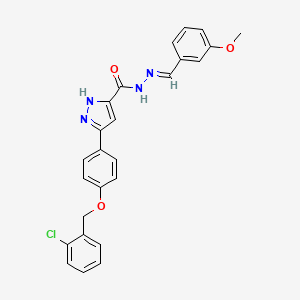
4,4'-Isopropylidenebis(3-methyl-2-isoxazolin-5-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) is a chemical compound with the molecular formula C₁₁H₁₄N₂O₄ It is a derivative of isoxazolinone, a five-membered heterocyclic compound containing nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-isoxazolin-5-one with isopropylidene derivatives. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .
Industrial Production Methods
In industrial settings, the production of 4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Methyl-2-isoxazolin-5-one: A precursor in the synthesis of 4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one).
Isoxazolin-5-one derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) is unique due to its specific isopropylidene linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
特性
CAS番号 |
21486-41-9 |
|---|---|
分子式 |
C11H14N2O4 |
分子量 |
238.24 g/mol |
IUPAC名 |
3-methyl-4-[2-(3-methyl-5-oxo-4H-1,2-oxazol-4-yl)propan-2-yl]-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H14N2O4/c1-5-7(9(14)16-12-5)11(3,4)8-6(2)13-17-10(8)15/h7-8H,1-4H3 |
InChIキー |
YFOREHVJTPMHTM-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=O)C1C(C)(C)C2C(=NOC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003498.png)
![2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003503.png)


![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide](/img/structure/B12003524.png)

![4-[(4-methylbenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B12003538.png)
![11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid](/img/structure/B12003546.png)


